{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid
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Overview
Description
{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid is a boronic acid derivative that features a unique imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine ring system.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a suitable catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The imidazo[4,5-b]pyridine core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Esters: Formed via oxidation of the boronic acid group.
Functionalized Imidazo[4,5-b]pyridines: Formed via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds and other intricate structures.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in cross-coupling reactions makes it a key intermediate in the production of various high-value products.
Mechanism of Action
The mechanism of action of {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic moiety to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Thienylboronic Acid: Another boronic acid with a heterocyclic core, used in the synthesis of thiophene derivatives.
4-Methoxyphenylboronic Acid: A boronic acid with an electron-donating methoxy group, used in various organic syntheses.
Uniqueness
{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid stands out due to its unique imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(3-cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-9-11(14(18)19)7-15-13-12(9)16-8-17(13)10-5-3-2-4-6-10/h7-8,10,18-19H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRGFBBYZEGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1C)N=CN2C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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